molecular formula C27H22ClN3O3S B2707405 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 1114827-77-8

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2707405
CAS No.: 1114827-77-8
M. Wt: 504
InChI Key: ZEHZANJFRCRZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4(3H)-one core substituted with a 4-methoxybenzyl group at position 3 and a sulfur-linked 2-(4-chlorophenyl)-5-methyloxazole moiety at position 2. The structural complexity arises from its hybrid architecture, combining a quinazolinone scaffold (known for kinase inhibition and antimicrobial activity ) with an oxazole-thioether side chain (implicated in enhancing metabolic stability and bioavailability ). The 4-chlorophenyl and 4-methoxybenzyl groups likely contribute to target binding affinity and selectivity, as seen in structurally related antifungal and kinase-inhibiting agents .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-9-11-20(28)12-10-19)16-35-27-30-23-6-4-3-5-22(23)26(32)31(27)15-18-7-13-21(33-2)14-8-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZANJFRCRZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN2O3SC_{19}H_{23}ClN_{2}O_{3}S, with a molecular weight of approximately 394.92 g/mol. The structural features include:

  • A quinazolinone core
  • An oxazole ring
  • A chlorophenyl group
  • A methoxybenzyl substituent

These components contribute to its diverse pharmacological properties.

Anticancer Activity

Quinazoline derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • In vitro Studies : A study evaluated the anticancer activity of quinazoline derivatives against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .
CompoundCell LineIC50 (μM)
Quinazoline Derivative 1MCF70.096
Quinazoline Derivative 2A5492.09

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Kinase Inhibition

The biological evaluation included screening against a panel of kinases, which are critical in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) revealed that the compound stabilizes several kinases, indicating potential as a kinase inhibitor .

Kinase TargetΔTm (°C)
Kinase 110.5
Kinase 29.8

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar quinazoline derivatives have been shown to interact with various molecular targets, including:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : The presence of specific substituents allows for interaction with growth factor receptors, potentially blocking cancer cell signaling pathways .

Case Studies

  • Study on Quinazoline Derivatives : A recent study synthesized multiple quinazoline derivatives and assessed their biological activities. The findings highlighted that modifications to the phenyl substituents significantly affected their anticancer activity and kinase inhibition profiles .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives, revealing that specific structural features enhance efficacy against resistant strains .

Scientific Research Applications

Antimicrobial Properties

Quinazolinone derivatives are known for their antimicrobial activities. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.

Anticancer Activity

Quinazolinones have been studied for their anticancer properties. The presence of multiple functional groups in this compound may allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation .

Other Biological Activities

Research indicates that quinazolinone derivatives can exhibit antioxidant and anti-inflammatory properties. The unique structural features of this compound may contribute to such activities, warranting further investigation into its therapeutic potential .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of quinazolinone derivatives, a related compound demonstrated significant efficacy against various bacterial strains. The study utilized standard microbiological techniques to determine MIC values, indicating that structural modifications could enhance activity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of quinazolinone derivatives, where compounds similar to the one discussed showed promising results in inhibiting tumor growth in vitro. These findings suggest that further exploration into this compound's mechanism of action could yield valuable insights for cancer therapy .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Feasibility: The compound’s synthesis likely involves Ullmann coupling for thioether formation and Friedländer annulation for the quinazolinone core, as seen in analogous structures .
  • Predicted ADMET: The 4-methoxybenzyl group may enhance metabolic stability compared to non-substituted benzyl analogues, but the chlorophenyl moiety could raise hepatotoxicity concerns.
  • Data Limitations: No explicit in vitro or in vivo data for the target compound exists in the provided evidence. Comparative efficacy (e.g., MIC values for fungi) and selectivity (e.g., kinase panel screening) remain unverified.

Q & A

(Basic) What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as chlorophenyl-oxazole and methoxybenzyl-quinazolinone moieties. For example:

  • Step 1 : Coupling of 4-chlorobenzaldehyde derivatives with methyl thioacetate to generate the oxazole-thioether intermediate .
  • Step 2 : Introduction of the methoxybenzyl group via nucleophilic substitution or condensation under basic conditions .
  • Step 3 : Final cyclization using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C, followed by purification via recrystallization in hot acetic acid .

(Basic) Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch of quinazolinone at ~1670 cm⁻¹, S–C absorption at ~650 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons (e.g., methoxybenzyl –OCH₃ at δ ~3.8 ppm) and carbons (quinazolinone C=O at δ ~160 ppm) .
  • TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

(Advanced) How can reaction yields be optimized under heterogeneous catalytic conditions?

Optimization strategies include:

  • Catalyst Loading : Varying Bleaching Earth Clay (10–15 wt%) to balance activity and side reactions .
  • Solvent Selection : PEG-400 enhances solubility of aromatic intermediates, improving reaction kinetics .
  • Temperature Control : Maintaining 70–80°C prevents decomposition of heat-sensitive thioether intermediates .
  • Workup : Ice-water quenching followed by hot recrystallization minimizes byproduct contamination .

(Advanced) How to resolve contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups on benzyl moieties) on antimicrobial activity .
  • Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) and explain variance in IC₅₀ values .
  • Dose-Response Assays : Validate activity trends using standardized MIC/MBC protocols .

(Advanced) How to integrate computational methods into mechanistic studies?

  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD) Simulations : Study conformational flexibility in aqueous or lipid environments to optimize pharmacokinetics .
  • Docking Studies : Map binding poses to enzymatic active sites (e.g., fungal CYP51) for rational design of analogs .

(Basic) What purification methods are recommended post-synthesis?

  • Recrystallization : Use hot acetic acid or ethanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Separate polar byproducts using silica gel and gradient elution (e.g., hexane → ethyl acetate) .
  • TLC Validation : Confirm purity with Rf values matched to authentic standards .

(Advanced) What challenges arise in regioselectivity during thioether/methoxybenzyl introduction?

  • Competitive Pathways : Thiol nucleophiles may attack multiple electrophilic sites. Using sterically hindered bases (e.g., DIPEA) directs substitution to the quinazolinone C2 position .
  • Protecting Groups : Temporarily block reactive sites (e.g., –NH groups with Boc) to ensure selective methoxybenzyl attachment .

(Basic) What are key intermediates in the synthesis?

  • Intermediate A : 2-(4-chlorophenyl)-5-methyloxazole-4-methanol (oxazole precursor) .
  • Intermediate B : 3-(4-methoxybenzyl)quinazolin-4(3H)-one (core scaffold) .
  • Intermediate C : Thioether-linked oxazole-quinazolinone adduct prior to cyclization .

(Advanced) How do structural modifications influence pharmacokinetics?

  • Lipophilicity : Chlorophenyl and thioether groups enhance membrane permeability but may reduce solubility. LogP calculations (e.g., using ChemAxon) guide substituent selection .
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidative degradation of methoxybenzyl groups .

(Advanced) What advanced techniques resolve structural ambiguities?

  • X-ray Crystallography : Determines absolute configuration of chiral centers (e.g., methoxybenzyl orientation) .
  • 2D NMR (COSY, HMBC) : Assigns proton-proton correlations and long-range C–H couplings in complex derivatives .
  • HRMS : Confirms molecular formula (e.g., resolving Cl/Br isotopic patterns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.